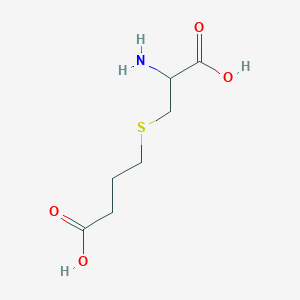

S-(3-Carboxypropyl)-cysteine

Description

Contextualization within Sulfur Amino Acid Metabolism

The metabolism of sulfur-containing amino acids is a critical biochemical process in most organisms. It involves a series of enzymatic reactions that are essential for the synthesis, degradation, and interconversion of these vital molecules.

The transsulfuration pathway is a central route in sulfur amino acid metabolism, connecting the methionine and cysteine metabolic pathways. researchgate.net This pathway facilitates the conversion of homocysteine, an intermediate in the methionine cycle, to cysteine. researchgate.netresearchgate.net In mammals, this process is crucial as cysteine is a precursor for the synthesis of glutathione (B108866), a major antioxidant, and other important sulfur-containing compounds. researchgate.net The pathway involves two key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.gov

The two principal enzymes governing the transsulfuration pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), also known as cystathionase (CGL). researchgate.netnih.gov CBS catalyzes the initial step, which is the condensation of homocysteine and serine to form cystathionine. researchgate.netresearchgate.net Subsequently, CSE catalyzes the α-γ elimination of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. researchgate.net

Both CBS and CSE are also involved in the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological roles. researchgate.netosti.govnih.gov These enzymes can utilize cysteine and/or homocysteine as substrates to generate H₂S. researchgate.net

Historical Perspectives on S-Substituted Cysteine Derivatives in Biological Systems

The study of S-substituted cysteine derivatives is not a new endeavor in biochemistry. For decades, researchers have been interested in these compounds due to their presence in various natural sources and their diverse biological activities. For instance, S-allyl-l-cysteine, found in garlic, has been investigated for its potential health benefits. researchgate.net Similarly, other derivatives found in plants of the Allium genus, such as onions, have been identified as key precursors to flavor and color compounds. agriculturejournals.cz

The investigation of these naturally occurring S-substituted cysteines paved the way for the synthesis and study of novel derivatives like S-(3-Carboxypropyl)-cysteine. The general understanding is that modifications to the sulfur atom of cysteine can significantly alter the compound's biochemical properties and its interactions with enzymes and other biological molecules. ontosight.ai This historical context provides a foundation for appreciating the targeted investigation of CP-Cys as a specific modulator of enzymatic activity.

Rationale for Investigating this compound as a Research Tool

The primary rationale for investigating this compound stems from its potent and selective inhibitory action on cystathionine γ-lyase (CSE). chemicalbook.comsigmaaldrich.com This selectivity is a crucial feature for a research tool, as it allows for the specific interrogation of CSE's role in various biological processes without significantly affecting other related enzymes, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase. nih.govchemicalbook.comsigmaaldrich.com

CP-Cys has been identified as a reversible inhibitor of CSE, affecting both its canonical cystathionine cleavage reaction and its H₂S-producing activity from cysteine. osti.govchemicalbook.com Research has shown that CP-Cys effectively inhibits the transsulfuration pathway and, consequently, H₂S production in cellular models. researchgate.netchemicalbook.comsigmaaldrich.com This makes it a valuable tool for studying the physiological and pathophysiological roles of CSE-dependent H₂S synthesis. researchgate.netnih.gov

Furthermore, the study of CP-Cys provides a structural and mechanistic understanding of CSE inhibition. The crystal structure of human CSE in complex with a derivative of CP-Cys has offered insights into the molecular basis of its inhibitory effect. researchgate.net This detailed knowledge is instrumental in the development of more potent and specific inhibitors of H₂S biogenesis, which could have therapeutic potential. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 30845-11-5 |

| Molecular Formula | C₇H₁₃NO₄S |

| Molecular Weight | 207.25 g/mol |

| Appearance | White to off-white solid |

| Synonyms | (R)-4-((2-Amino-2-carboxyethyl)thio)butanoic acid, 3-(3-Carboxypropylthio)alanine |

Table 2: Research Findings on this compound

| Finding | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potent and selective reversible inhibitor of Cystathionine γ-lyase (CSE). | chemicalbook.comsigmaaldrich.com |

| Inhibition Constants (Ki) | For human CSE, Ki values are approximately 50 µM for the γ-elimination of cystathionine and 180 µM for H₂S synthesis from cysteine. | researchgate.netnih.gov |

| Cellular Effects | Inhibits transsulfuration flux in cultured cells by 80-90%. | researchgate.netnih.gov |

| Selectivity | Does not inhibit cystathionine β-synthase (CBS) or mercaptopyruvate sulfurtransferase. | nih.govchemicalbook.comsigmaaldrich.com |

Compound Names Mentioned:

this compound

Methionine

Cysteine

Homocysteine

Glutathione

Cystathionine

Serine

α-ketobutyrate

Ammonia

Hydrogen sulfide

S-allyl-l-cysteine

Mercaptopyruvate

Pyridoxal 5'-phosphate

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO4S |

|---|---|

Molecular Weight |

207.25 g/mol |

IUPAC Name |

4-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO4S/c8-5(7(11)12)4-13-3-1-2-6(9)10/h5H,1-4,8H2,(H,9,10)(H,11,12) |

InChI Key |

WNFNRNDFHINZLV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)CSCC(C(=O)O)N |

Origin of Product |

United States |

Enzymatic Interaction and Inhibition Mechanisms of S 3 Carboxypropyl Cysteine

Selective Inhibition of Cystathionine (B15957) γ-lyase (CSE/CGL)

S-(3-Carboxypropyl)-cysteine acts as a potent and selective reversible inhibitor of cystathionine γ-lyase (CSE), an enzyme crucial for hydrogen sulfide (B99878) (H₂S) biogenesis. nih.govsigmaaldrich.com Its inhibitory action targets both the canonical cleavage of cystathionine and the synthesis of H₂S from cysteine. nih.govsigmaaldrich.com

Distinction from Other Hydrogen Sulfide (H₂S) Biogenesis Enzymes

A key feature of this compound is its high selectivity for CSE. nih.gov Studies have demonstrated that CPC does not inhibit other enzymes involved in the H₂S production pathway, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST). nih.govsigmaaldrich.comnih.gov It also does not affect the activity of cysteine aminotransferase (CAT), which is indirectly involved in H₂S biogenesis. nih.govnih.govosti.gov This specificity makes CPC a valuable tool for distinguishing the physiological roles of CSE from other H₂S-producing enzymes.

Quantitative Characterization of Inhibition Kinetics

The inhibitory effect of this compound on human CSE has been quantitatively characterized. It acts as a competitive inhibitor with respect to both cystathionine and cysteine. nih.govmedkoo.com The inhibition constant (K_i) for the γ-elimination reaction of cystathionine is approximately 50 ± 3 μM. nih.govnih.govosti.gov For the H₂S synthesis reaction from cysteine, the K_i value is higher, at approximately 180 ± 15 μM. nih.govnih.govosti.gov This difference suggests that CPC competes more effectively with the larger substrate, cystathionine, compared to the smaller cysteine molecule. nih.govmedkoo.com The apparent dissociation constant (K_d(app)) for the binding of CPC to CSE has been determined to be 26 ± 3 μM. nih.govmedkoo.com

Inhibition Kinetics of this compound on Human CSE

| Reaction | Substrate | Inhibition Constant (K_i) |

|---|---|---|

| γ-elimination | Cystathionine | 50 ± 3 μM nih.govnih.govosti.gov |

Molecular Mechanism of CSE/CGL Inhibition

The inhibitory action of this compound on CSE is a result of its specific interaction with the enzyme's active site and its cofactor.

Interaction with Pyridoxal (B1214274) 5′-Phosphate (PLP) Cofactor

Like many enzymes involved in amino acid metabolism, CSE utilizes pyridoxal 5′-phosphate (PLP) as a crucial cofactor. researchgate.net The inhibitory mechanism of this compound involves its interaction with this PLP cofactor within the enzyme's active site. researchgate.net Most inhibitors designed to target CSE are directed at the PLP molecule. researchgate.net

Formation of Enzyme-Inhibitor Intermediates

Upon binding to CSE, this compound leads to the formation of a stable aminoacrylate intermediate. nih.govosti.govnih.gov This intermediate effectively blocks the substrate from binding to the PLP cofactor, thereby preventing the enzymatic reaction from proceeding. researchgate.netresearchgate.net The formation of this stable intermediate is a key step in the reversible inhibition of CSE by CPC. researchgate.net

Structural Elucidation of Enzyme-Inhibitor Complexes

The molecular basis for the inhibitory effect of this compound has been further clarified through structural studies. The crystal structure of human CSE in a complex with the CPC-derived aminoacrylate intermediate has been resolved at a 2.5 Å resolution. nih.govnih.govosti.gov This structural data, available under the Protein Data Bank (PDB) ID 6NBA, provides a detailed framework of the enzyme-inhibitor interaction. researchgate.netresearchgate.netresearchgate.net The co-crystallization studies confirm that the formation of the aminoacrylate intermediate physically obstructs the active site, preventing substrate access and catalysis. researchgate.netresearchgate.net

Comparative Analysis with Other CSE/CGL Inhibitors (e.g., Propargylglycine)

S-(3-Carboxypropyl)-l-cysteine (CPC) has emerged as a noteworthy inhibitor of cystathionine γ-lyase (CSE/CGL), an enzyme pivotal in the production of hydrogen sulfide (H₂S) and in the transsulfuration pathway. nih.govosti.gov A comparative analysis with other known CSE/CGL inhibitors, particularly the widely used propargylglycine (B1618536) (PPG), reveals significant differences in their inhibitory mechanisms and specificity. nih.govresearchgate.net

Unlike PPG, which acts as a mechanism-based inhibitor, CPC is a reversible and competitive inhibitor. nih.govsigmaaldrich.com This distinction is crucial. The inhibitory action of PPG requires preincubation with the enzyme to be effective, particularly for inhibiting H₂S synthesis from cysteine. nih.govresearchgate.net In contrast, the efficacy of CPC is not dependent on the order of substrate or inhibitor addition. nih.govosti.govresearchgate.net This suggests a more direct and immediate interaction with the enzyme's active site.

Kinetic studies have demonstrated that CPC competitively inhibits both the γ-elimination of cystathionine and the synthesis of H₂S from cysteine by human CSE. nih.govnih.gov The inhibition constant (Kᵢ) for the cystathionine cleavage reaction is approximately 50 ± 3 μM, while for H₂S synthesis from cysteine, it is 180 ± 15 μM. nih.govosti.govresearchgate.net The lower Kᵢ value for the cystathionine reaction indicates that CPC competes more effectively with the larger substrate, cystathionine, compared to the smaller cysteine. nih.govmedkoo.com The apparent dissociation constant (Kd(app)) for CPC binding to CSE has been determined to be 26 ± 3 μM. nih.govmedkoo.com

A significant advantage of CPC over other inhibitors like PPG, β-cyanoalanine, and aminooxyacetic acid is its high specificity for CSE. nih.gov Studies have shown that CPC does not inhibit other key enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST). nih.govosti.govnih.gov This selectivity is a critical attribute for a pharmacological tool intended to specifically target CSE-dependent pathways. In contrast, PPG and other inhibitors have been reported to have off-target effects. nih.gov

In cellular contexts, CPC has demonstrated its ability to effectively inhibit the transsulfuration pathway. nih.govosti.gov In cultured HepG2, HEK293, and SH-SY5Y cells, CPC at a concentration of 5 mM led to an 80–90% inhibition of the transsulfuration flux, which was monitored by the transfer of radiolabel from [³⁵S]methionine to glutathione (B108866). nih.gov While 2.5 mM PPG resulted in complete inhibition, the potent and specific action of CPC at slightly higher concentrations underscores its utility in cellular studies. nih.gov

The structural basis for CPC's inhibitory action has been elucidated through X-ray crystallography. nih.govnih.gov The crystal structure of human CSE in complex with a CPC-derived aminoacrylate intermediate, resolved at 2.5 Å, provides a detailed view of how the inhibitor binds to the active site and blocks substrate access. nih.govosti.govnih.gov This structural insight is invaluable for the rational design of even more potent and specific CSE inhibitors based on the CPC scaffold. nih.govosti.govresearchgate.net

The following interactive data table summarizes the key comparative findings between this compound and Propargylglycine:

Interactive Data Table: Comparison of CSE/CGL Inhibitors

| Feature | This compound (CPC) | Propargylglycine (PPG) |

| Inhibition Type | Reversible, Competitive nih.govsigmaaldrich.com | Mechanism-based, Irreversible nih.gov |

| Preincubation Requirement | Not required nih.govosti.govresearchgate.net | Required for effective inhibition of H₂S synthesis from cysteine nih.govresearchgate.net |

| Kᵢ (Cystathionine Cleavage) | 50 ± 3 μM nih.govosti.govresearchgate.net | Not typically reported as a competitive inhibitor |

| Kᵢ (H₂S Synthesis from Cysteine) | 180 ± 15 μM nih.govosti.govresearchgate.net | Not typically reported as a competitive inhibitor |

| Specificity for CSE | High; does not inhibit CBS or MST nih.govosti.govnih.gov | Less specific; potential off-target effects nih.gov |

| Cellular Inhibition (Transsulfuration) | 80-90% inhibition at 5 mM nih.gov | Complete inhibition at 2.5 mM nih.gov |

Cellular and Pathway Level Effects of S 3 Carboxypropyl Cysteine

Modulation of Transsulfuration Pathway Flux in Cellular Models

The transsulfuration pathway is a critical metabolic route that facilitates the conversion of methionine to cysteine. A key enzyme in this pathway is cystathionine (B15957) γ-lyase (CSE), which catalyzes the final step, the conversion of cystathionine to cysteine. S-(3-Carboxypropyl)-cysteine acts as a potent and selective reversible inhibitor of CSE. nih.govnih.govsigmaaldrich.com This inhibition directly impacts the flow of metabolites through the transsulfuration pathway.

Research has demonstrated that CPC effectively curtails the flux of the transsulfuration pathway in various cultured cell lines. researchgate.netosti.gov In one study, the impact of CPC on this pathway was monitored by tracing the transfer of a radiolabel from [³⁵S]methionine to glutathione (B108866) (GSH), a downstream product of cysteine. The results indicated a substantial inhibition of transsulfuration flux, ranging from 80-90%, in cells treated with CPC. researchgate.netosti.gov This highlights the compound's ability to significantly downregulate the endogenous synthesis of cysteine from methionine via this pathway.

The inhibitory effect of CPC on CSE is competitive and affects both the canonical cleavage of cystathionine and the α,β-elimination reaction of cysteine. nih.gov The inhibition constants (Ki) for human CSE have been determined to be approximately 50 µM for the γ-elimination of cystathionine and 180 µM for H₂S synthesis from cysteine. researchgate.netosti.gov

Table 1: Inhibitory Action of this compound on Human Cystathionine γ-lyase (CSE)

| Parameter | Value | Reference |

| Inhibited Enzyme | Cystathionine γ-lyase (CSE) | nih.govnih.govsigmaaldrich.com |

| Type of Inhibition | Reversible, Competitive | nih.govnih.gov |

| Inhibitory Constant (Ki) for Cystathionine Cleavage | 50 ± 3 µM | researchgate.netosti.gov |

| Inhibitory Constant (Ki) for H₂S Synthesis from Cysteine | 180 ± 15 µM | researchgate.netosti.gov |

| Effect on Transsulfuration Flux in Cultured Cells | 80-90% inhibition | researchgate.netosti.gov |

Impact on Endogenous Hydrogen Sulfide (B99878) (H₂S) Production in Cells

Hydrogen sulfide is a gaseous signaling molecule involved in a myriad of physiological processes, and its production is intricately linked to the transsulfuration pathway, with CSE being a major contributor.

Specificity of H₂S Synthesis Inhibition by this compound

A key characteristic of this compound is its high specificity for cystathionine γ-lyase. nih.govnih.govsigmaaldrich.com While inhibiting H₂S production by CSE, CPC does not affect the activity of other key enzymes involved in H₂S biogenesis. researchgate.netosti.gov Specifically, it does not inhibit cystathionine β-synthase (CBS), another crucial enzyme in the transsulfuration pathway that can also produce H₂S, nor does it inhibit mercaptopyruvate sulfurtransferase (MST), which is involved in a separate H₂S synthesis pathway. sigmaaldrich.comresearchgate.netosti.gov This selectivity makes CPC a valuable tool for researchers to specifically investigate the roles of CSE-dependent H₂S production in cellular processes, without the confounding effects of inhibiting other H₂S-generating enzymes.

Methodologies for Assessing Cellular H₂S Levels in Research

The study of H₂S in biological systems requires reliable and sensitive detection methods. In research involving inhibitors like this compound, various techniques are employed to quantify changes in cellular H₂S levels.

Table 2: Methodologies for Assessing Cellular Hydrogen Sulfide (H₂S) Levels

| Methodology | Principle | Advantages | Limitations |

| Methylene (B1212753) Blue Assay | Spectrophotometric method based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue. | Inexpensive, adaptable, and can be used in various sample types including cell lysates. | Requires sample destruction; potential for interference from colored substances; use of strong acid can liberate H₂S from acid-labile sulfur pools, potentially overestimating free H₂S. |

| Monobromobimane (B13751) (MBB) Method with HPLC | Derivatization of H₂S with MBB to form a fluorescent product (sulfide-dibimane), which is then separated and quantified by High-Performance Liquid Chromatography (HPLC). | High sensitivity and specificity; can distinguish between different sulfide pools (free, acid-labile, and bound sulfane sulfur). | Requires specialized equipment (HPLC); the derivatization process can be complex. |

| H₂S-Selective Electrodes | Potentiometric or amperometric sensors that generate an electrical signal in response to H₂S concentration. | Allows for real-time and direct measurement of H₂S in living cells or tissues. | Can have a low sampling rate; may not account for the hydrosulfide (B80085) anion (HS⁻) form. |

| Radiolabeling with [³⁵S]methionine | Indirectly assesses the flux of the pathway that produces H₂S by tracking the incorporation of radiolabeled sulfur from methionine into downstream products like glutathione. | Provides a dynamic measure of pathway activity. | Does not directly measure H₂S levels; provides information on the flux towards cysteine and subsequently glutathione, which is a precursor for H₂S synthesis by CSE. |

Downstream Biochemical Consequences of Altered Transsulfuration Flux

The inhibition of cystathionine γ-lyase by this compound and the subsequent reduction in transsulfuration flux have significant downstream biochemical consequences. The transsulfuration pathway is the primary route for the de novo synthesis of cysteine, an amino acid crucial for the synthesis of the major intracellular antioxidant, glutathione (GSH). nih.gov

By inhibiting CSE, CPC directly impacts the availability of cysteine for GSH synthesis. Research has shown that the inhibition of transsulfuration flux by CPC, as monitored by the transfer of radiolabel from [³⁵S]methionine, significantly reduces the labeling of the glutathione pool. researchgate.netosti.gov This indicates that a primary biochemical consequence of CPC action is a diminished capacity for de novo GSH synthesis.

Furthermore, studies on the general inhibition of CSE have demonstrated that a reduction in its activity can lead to a loss of glutathione and an increase in cellular oxidative stress. nih.gov This can, in turn, lead to mitochondrial dysfunction, as the mitochondrial electron transport chain is sensitive to redox perturbations. nih.gov While these studies used a different CSE inhibitor (L-propargylglycine), the direct impact of CPC on the flux towards GSH synthesis strongly suggests that similar downstream effects on cellular redox homeostasis and mitochondrial function are likely consequences of its inhibitory action.

Biosynthetic and Metabolic Considerations of S 3 Carboxypropyl Cysteine Precursors and Derivatives

General Principles of S-Substituted Cysteine Derivative Biosynthesis (e.g., Valine Incorporation)

The formation of S-substituted cysteine derivatives is a fundamental process in the metabolism of various organisms, particularly in plants of the Allium genus, such as garlic and onion. cabidigitallibrary.orgresearchgate.net A common route for the biosynthesis of these compounds begins with the conjugation of a substituent to the sulfur atom of cysteine or, more frequently, to glutathione (B108866). researchgate.netmdpi.com

A notable example of precursor incorporation is the metabolic transformation of the amino acid L-valine. nih.govjst.go.jp Research has demonstrated that L-valine can be incorporated into the 2-carboxypropyl group of S-(2-carboxypropyl) glutathione and subsequently S-(2-carboxypropyl) cysteine in garlic. nih.govjst.go.jpnih.gov This process suggests that the carbon skeleton of amino acids can be modified and serve as the substituent that alkylates the cysteine thiol group. One proposed pathway involves the conversion of valine to methacrylic acid, which then combines with glutathione. nih.gov This glutathione conjugate is then catabolized to the corresponding cysteine derivative. researchgate.netnih.gov

Two primary pathways for the biosynthesis of S-alk(en)ylcysteine sulfoxides have been proposed:

Alkylation of Glutathione: This pathway involves the initial S-alkylation of glutathione, followed by the sequential removal of the glycyl and γ-glutamyl residues to yield the S-substituted cysteine. researchgate.netliverpool.ac.uk

Direct Thioalkylation of Serine: An alternative route suggests the direct thioalkylation of serine, which is then followed by oxidation to form the sulfoxide (B87167). liverpool.ac.uk

These general principles highlight the integration of amino acid metabolism with sulfur biochemistry to produce a wide range of functionalized cysteine derivatives. oup.com

Enzymatic Pathways Implicated in the Formation of S-Carboxypropyl Moieties

The formation of the S-carboxypropyl moiety specifically involves the enzymatic transfer of a four-carbon dicarboxylic acid group to a sulfur-containing acceptor. While the precise pathway for S-(3-Carboxypropyl)-cysteine is not as extensively documented as for other derivatives, the origin of the carboxypropyl group can be inferred from related biosynthetic routes.

One significant source of a carboxypropyl group in biological systems is S-adenosylmethionine (SAM). rsc.orgresearchgate.net SAM is a versatile molecule that can donate its 3-amino-3-carboxypropyl (ACP) group in reactions catalyzed by specific transferases. rsc.orgresearchgate.net This ACP transfer is observed in the biosynthesis of nicotianamine (B15646) in plants and the formation of the hypermodified tRNA nucleoside, wybutosine. rsc.orgnih.gov Although this is a 3-amino-3-carboxypropyl group, it establishes a precedent for the enzymatic mobilization of carboxypropyl units.

In the context of S-(2-carboxypropyl) cysteine biosynthesis in garlic, the pathway initiates from L-valine. nih.gov Valine is metabolized to produce an intermediate, likely methacrylic acid, which then reacts with glutathione. nih.gov The resulting S-(2-carboxypropyl) glutathione is subsequently processed by peptidases to yield S-(2-carboxypropyl) cysteine. jst.go.jpnih.gov Decarboxylation and oxidation of this carboxypropyl group can then lead to the formation of an allyl group, a key step in the biosynthesis of alliin (B105686) in garlic. nih.gov

The following table summarizes key precursors and the resulting S-substituted intermediates.

Table 1: Precursors and Intermediates in S-Substituted Cysteine Biosynthesis

| Precursor | Enzymatic Process | Resulting Moiety/Intermediate | Final Product Example |

|---|---|---|---|

| L-Valine | Metabolism to Methacrylic Acid & Conjugation | S-(2-Carboxypropyl) glutathione | S-Allyl-L-cysteine sulfoxide (Alliin) nih.gov |

| S-Adenosylmethionine (SAM) | 3-Amino-3-carboxypropyl (ACP) Transfer | 3-Amino-3-carboxypropyl group | Nicotianamine, Wybutosine rsc.orgnih.gov |

Role of Specific Enzymes in S-Cysteine Linkage Formation

The final and critical step in the biosynthesis of S-substituted cysteines is the formation of the thioether bond (C-S-C) that links the substituent to the cysteine sulfur atom. This reaction is catalyzed by several classes of enzymes.

Cysteine Synthase (O-acetylserine (thiol) lyase): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is central to cysteine biosynthesis, catalyzing the reaction between O-acetylserine (OAS) and sulfide (B99878). oup.com However, its substrate specificity is not absolute. Cysteine synthase from various sources, including onion, can utilize a range of thiols in place of hydrogen sulfide, directly forming the corresponding S-substituted cysteine derivatives. scispace.com This demonstrates a direct enzymatic route for forming the S-cysteine linkage with various alkyl groups. scispace.com

Cystathionine (B15957) β-lyase (CBL) and γ-lyase (CSE): These PLP-dependent enzymes are primarily involved in the transsulfuration pathway, converting cystathionine to cysteine. ebi.ac.ukresearchgate.net However, they exhibit broad substrate specificity and can catalyze β-elimination and γ-elimination reactions on various S-substituted cysteine and homocysteine analogs. nih.govresearchgate.netnih.gov For instance, S-(3-Carboxypropyl)-L-cysteine has been identified as a specific inhibitor of cystathionine γ-lyase, indicating a direct interaction with the enzyme's active site. researchgate.netmedkoo.com While often studied for their catabolic roles, these lyases can also potentially run in reverse or perform substitution reactions, contributing to the synthesis of new S-substituted derivatives. nih.gov

Glutathione S-Transferases (GSTs): In pathways that proceed via a glutathione conjugate, GSTs catalyze the initial nucleophilic attack of the glutathione thiol on an electrophilic substrate. mdpi.com The resulting glutathione S-conjugate is then sequentially broken down by γ-glutamyltranspeptidases and dipeptidases to yield the final cysteine S-conjugate. mdpi.comnih.gov

The following table outlines the key enzymes and their roles in forming the S-cysteine linkage.

Table 2: Enzymes Involved in S-Cysteine Linkage Formation

| Enzyme | EC Number | Role in Biosynthesis | Substrates |

|---|---|---|---|

| Cysteine Synthase | EC 2.5.1.47 | Catalyzes direct S-alkylation of O-acetylserine. oup.comscispace.com | O-acetylserine, various thiols (R-SH) |

| Cystathionine γ-lyase (CSE) | EC 4.4.1.1 | Primarily catabolic but can interact with S-substituted cysteines. researchgate.net | Cystathionine, Cysteine, S-substituted analogs |

| Cystathionine β-lyase (CBL) | EC 4.4.1.8 | Catalyzes β-elimination/substitution reactions. mdpi.comebi.ac.uk | Cysteine S-conjugates |

Advanced Analytical Methodologies for S 3 Carboxypropyl Cysteine and Its Derivatives

Chromatographic Separation Techniques (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are fundamental tools for the analysis of S-(3-Carboxypropyl)-cysteine and its derivatives. These methods allow for the separation of complex mixtures and the sensitive detection of target analytes.

HPLC methods often utilize reversed-phase columns to separate S-substituted cysteine derivatives. For instance, a study on various S-substituted cysteine derivatives in Allium species developed an HPLC method involving derivatization with dansyl chloride followed by separation on a reversed-phase column. This approach demonstrated simplicity, excellent stability of the derivatives, high sensitivity, and specificity. Another HPLC method for analyzing cysteine and cystine uses a mixed-mode Primesep 100 column with a mobile phase of water, acetonitrile, and sulfuric acid, with UV detection at 200 nm.

LC-MS/MS has emerged as a powerful technique for the determination of mercapturic acids, which are N-acetyl-S-substituted-L-cysteine derivatives and important biomarkers of exposure to electrophilic compounds. This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. For the analysis of mercapturic acids in urine, a solid-phase extraction procedure is often used for sample clean-up, followed by separation on a reversed-phase column, such as a C30 column. Detection is typically achieved using electrospray ionization in negative mode, monitoring for the [M-H]⁻ ions of the target mercapturic acids.

A specific LC-MS/MS method for S-methyl-l-cysteine (SMC) and its sulfoxide (B87167) (SMCSO) in human plasma and urine utilizes isotope-labelled internal standards for accurate quantification. This method offers rapid and accurate determination with limits of detection in the low micromolar range. To address the challenge of thiol oxidation during sample preparation, derivatization with reagents like monobromobimane (B13751) can be employed to form stable S-bimanyl derivatives, which can then be analyzed by LC-MS/MS.

Below is an interactive data table summarizing various chromatographic conditions used for the analysis of S-cysteine derivatives.

| Compound Class | Column | Mobile Phase | Detection | Reference |

| S-substituted cysteine derivatives | Reversed-phase | Gradient of methanol (B129727) and water with dansyl chloride derivatization | Fluorescence | |

| Cysteine and Cystine | Primesep 100 (mixed-mode) | Water, Acetonitrile, Sulfuric acid | UV (200 nm) | |

| Mercapturic acids | Reversed-phase C30 | Not specified | ESI-MS (negative mode) | |

| S-methyl-l-cysteine and SMCSO | Zorbax SB-AQ-C18 | 10 mM ammonium (B1175870) acetate (B1210297) and 0.05% HFBA in water and methanol | LC-MS/MS | |

| Cysteine-containing dipeptides | C18 | Water-acetonitrile gradient with 0.1% formic acid | LC-MS/MS (positive/negative ESI) | |

| Cysteine and Cystine | Ion exchange | Formic acid gradient | LC-FTMS |

Spectrometric Characterization Approaches (e.g., Mass Spectrometry for Mercapturic Acids)

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound and its derivatives, particularly mercapturic acids. When coupled with liquid chromatography, MS provides high-resolution and accurate mass measurements, enabling the confident identification of these compounds in complex biological matrices.

In the analysis of mercapturic acids, electrospray ionization (ESI) is a commonly used technique, often in the negative ion mode, which allows for the detection of the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry, such as that performed on quadrupole time-of-flight (QTOF) or Orbitrap instruments, can provide accurate mass data, which is crucial for determining the elemental composition of an unknown compound.

Tandem mass spectrometry (MS/MS) is employed to obtain structural information through fragmentation of the precursor ion. By analyzing the fragmentation patterns, researchers can elucidate the structure of the mercapturic acid, including the nature of the substituent attached to the sulfur atom. For instance, a study on toluene-derived mercapturic acids utilized gas chromatography-tandem mass spectrometry (GC-MS/MS) for their simultaneous determination in urine.

An integrated library-guided analysis workflow using ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) has been developed for the global profiling of urinary mercapturic acids. This approach utilizes a curated library of known and predicted mercapturic acids to facilitate their identification in complex samples.

The following interactive table presents typical mass spectrometric parameters for the analysis of mercapturic acids.

| Analytical Platform | Ionization Mode | Key Mass Spectral Features | Application | Reference |

| LC-ESIMS | ESI Negative | [M-H]⁻ ions | Determination of mercapturic acids in urine | |

| UPLC-QTOF/MS | ESI Negative | Accurate mass and MS/MS spectra | Global profiling of urinary mercapturic acids | |

| GC-MS/MS | Not specified | Specific transitions for each analyte | Determination of toluene (B28343) mercapturic acids in urine | |

| LC-FTMS | ESI Positive | Accurate mass for identification | Analysis of cysteine and cystine in plasma |

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful strategy for tracing the metabolic fate of this compound and other cysteine derivatives in biological systems. This technique involves introducing stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into the molecule of interest and then tracking its incorporation into various metabolites over time. This provides valuable insights into metabolic pathways, flux rates, and the origin and catabolism of these compounds.

Stable isotope-labeled amino acids are essential tools for these studies. For instance, ¹³C- and ¹⁵N-labeled amino acids are widely used in mass spectrometry and NMR analysis for precise and reliable metabolic tracing. In the context of cysteine metabolism, stable isotope tracing with ¹³C₁-serine and ¹³C₆-cystine has been used to investigate de novo synthesis and uptake of cysteine in mammalian tissues and tumors.

The analytical methods for detecting and quantifying isotopically labeled molecules often involve mass spectrometry. By measuring the mass shift introduced by the stable isotopes, researchers can distinguish between labeled and unlabeled metabolites and quantify their relative abundances. For example, gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) has been used to study amino acid exchange by analyzing the δ¹³C and δ¹⁵N values of free amino acids.

Isotopic labeling can also be used for quantitative proteomics and metabolomics. For example, methods have been developed for isolating and isotopically labeling tryptic peptides containing cysteine or methionine to study cell surface proteolysis. This involves alkylating thiols with reagents like N-ethyl- or N-D₅-ethyl-iodoacetamide.

The table below summarizes common stable isotopes and their applications in metabolic tracing of cysteine and related compounds.

| Isotope | Labeled Precursor | Analytical Technique | Application | Reference |

| ¹³C, ¹⁵N | Amino Acids | Mass Spectrometry, NMR | Proteomics, Metabolomics | |

| ¹³C | Serine, Cystine | Mass Spectrometry | Tracing cysteine metabolism in vivo | |

| ¹³C, ¹⁵N | General Nutrients | GC/C/IRMS | Amino acid flux analysis | |

| D₅ | N-ethyl-iodoacetamide | Mass Spectrometry | Isotopic labeling of cysteine-containing peptides | |

| ¹³C, ¹⁵N | Glucose, Glutamine | Mass Spectrometry | Metabolic flux analysis in cell culture and in vivo |

Future Research Directions and Applications of S 3 Carboxypropyl Cysteine As a Research Probe

Development of More Potent and Selective Enzyme Probes Based on the S-(3-Carboxypropyl)-cysteine Scaffold

The chemical structure of this compound makes it an ideal foundational framework, or scaffold, for the rational design of new, more potent, and highly selective enzyme inhibitors. nih.gov Research has established CPC as a reversible inhibitor of human CSE, a key enzyme in the transsulfuration pathway responsible for producing hydrogen sulfide (B99878) (H₂S), a critical signaling molecule. nih.govosti.gov

Unlike non-specific inhibitors such as propargylglycine (B1618536) (PPG), which can have confounding effects, CPC demonstrates high selectivity for CSE. sigmaaldrich.comnih.gov It does not significantly inhibit other enzymes involved in H₂S biogenesis, such as cystathionine (B15957) β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MST). researchgate.netsigmaaldrich.comnih.gov This selectivity is crucial for accurately probing the specific functions of CSE.

The inhibitory mechanism of CPC involves the formation of a stable aminoacrylate intermediate within the enzyme's active site, which has been characterized by X-ray crystallography. nih.govnih.gov This detailed structural understanding of the enzyme-inhibitor complex provides a blueprint for medicinal chemists to modify the CPC scaffold. Future development could focus on altering the propyl-carboxy side chain to enhance binding affinity or introduce new functionalities, potentially leading to inhibitors with even greater potency and specificity. The goal is to create a new generation of molecular probes that can be used to precisely modulate CSE activity in research settings, offering a clearer picture of its role in health and disease. nih.gov

Table 1: Inhibitory Constants (Kᵢ) of this compound (CPC) against Human Cystathionine γ-Lyase (CSE)

| Enzyme Reaction | Inhibitory Constant (Kᵢ) in μM | Reference |

|---|---|---|

| γ-elimination of cystathionine | 50 ± 3 | nih.gov |

| H₂S synthesis from cysteine | 180 ± 15 | nih.gov |

Investigation of this compound's Effects in Diverse Biological Systems and Model Organisms

The application of CPC as a research probe extends to various biological systems, primarily in cell culture models to study metabolic pathways. In human cell lines, such as the liver carcinoma cell line HepG2, CPC has been shown to effectively target CSE. nih.govnih.gov Its use in these models has been instrumental in quantifying the flux of the transsulfuration pathway. researchgate.netnih.gov

A key experimental approach involves using radiolabeled precursors, like [³⁵S]methionine, and tracking the incorporation of the label into downstream metabolites such as glutathione (B108866) (GSH). nih.gov Studies have demonstrated that CPC can inhibit this process by 80-90% in cultured cells, providing a direct measure of the transsulfuration pathway's contribution to cysteine and glutathione synthesis. nih.govosti.gov By comparing the effects of CPC in different cell lines, researchers can investigate tissue-specific differences in H₂S and cysteine metabolism.

While much of the research has been conducted in vitro, these findings lay the groundwork for future studies in more complex model organisms. Applying CPC in animal models could help elucidate the systemic effects of CSE inhibition and its impact on conditions where H₂S metabolism is dysregulated. Furthermore, related compounds, such as S-(2-carboxypropyl)-cysteine, have been identified as metabolites in organisms like garlic and onions and as potential biomarkers in humans for diet or certain metabolic disorders, highlighting the relevance of this class of compounds in diverse biological systems. arxiv.orgjst.go.jpresearchgate.net

Table 2: Effect of this compound (CPC) on the Transsulfuration Pathway in Mammalian Cell Lines

| Cell Line | Experimental Assay | Observed Effect | Reference |

|---|---|---|---|

| HepG2 (Human Liver Carcinoma) | Radiolabel transfer from [³⁵S]methionine to Glutathione (GSH) | Concentration-dependent inhibition of transsulfuration flux by 80-90% | nih.govnih.gov |

| HEK293 (Human Embryonic Kidney) | Radiolabel transfer from [³⁵S]methionine to Glutathione (GSH) | Significant inhibition of transsulfuration flux | nih.gov |

| HCT116 (Human Colon Cancer) | Radiolabel transfer from [³⁵S]methionine to Glutathione (GSH) | Significant inhibition of transsulfuration flux | nih.gov |

Integration with Systems Biology Approaches to Elucidate Metabolic Network Perturbations

This compound is a valuable tool for systems biology, particularly for studying metabolic network perturbations. The transsulfuration pathway is a central hub in cellular metabolism, linking the methionine cycle to the synthesis of cysteine and the antioxidant glutathione. nih.govresearchgate.net By selectively inhibiting CSE, CPC allows researchers to create a specific perturbation in this network and observe the resulting system-wide changes.

This approach, often combined with metabolomics and metabolic flux analysis using stable isotope tracers, can reveal the interconnectivity and adaptability of metabolic pathways. acs.org For instance, inhibiting CSE with CPC and tracing the metabolic fate of labeled methionine can precisely quantify the contribution of the transsulfuration pathway to the cellular cysteine pool versus other sources. nih.gov This helps answer fundamental questions about how cells maintain redox balance and manage sulfur-containing amino acids under different conditions.

Such studies provide a dynamic view of metabolic regulation, showing how the inhibition of a single node (CSE) can cause ripples throughout the network, affecting related pathways. umich.edu Understanding these network-level perturbations is essential for building comprehensive computational models of cellular metabolism, which can predict metabolic responses to various stimuli or genetic changes. ebi.ac.uk The use of CPC as a specific inhibitor is therefore critical for validating and refining these models, ultimately leading to a more holistic understanding of cellular function.

Q & A

Q. What are the established synthetic routes for S-(3-Carboxypropyl)-L-cysteine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer :

- Key Steps :

- Core Synthesis : React L-cysteine with 3-carboxypropyl halides (e.g., brominated derivatives) in aqueous or polar aprotic solvents under nitrogen to prevent oxidation .

- Coupling Agents : Use carbodiimides (e.g., DCC) with catalysts like DMAP to enhance efficiency in forming thioether linkages .

- Purification : Employ ion-exchange chromatography or reverse-phase HPLC to isolate the compound, ensuring >98% purity (validated by HPLC) .

- Optimization : Adjust pH (6.5–7.5) to minimize side reactions and monitor reaction progress via TLC or LC-MS.

Q. How can researchers address solubility challenges during in vitro assays involving S-(3-Carboxypropyl)-L-cysteine?

Methodological Answer :

- Solvent Selection :

- Precipitation Mitigation :

Q. What analytical techniques are essential for characterizing S-(3-Carboxypropyl)-L-cysteine, and how should data be interpreted?

Methodological Answer :

Advanced Research Questions

Q. How can stereochemical integrity be ensured during synthesis, and what methods validate enantiomeric purity?

Methodological Answer :

- Chiral Synthesis : Use L-cysteine as the starting material to preserve configuration. Monitor racemization via polarimetry or chiral HPLC (e.g., Chirobiotic T column) .

- Validation :

Q. What strategies are recommended for assessing the compound’s stability under physiological conditions?

Methodological Answer :

Q. How can researchers investigate the metabolic fate of S-(3-Carboxypropyl)-L-cysteine in mammalian systems?

Methodological Answer :

Q. What computational approaches are suitable for predicting interactions between S-(3-Carboxypropyl)-L-cysteine and biological targets?

Methodological Answer :

Q. How should contradictory data on the compound’s reactivity in different pH environments be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.